

Benchmarking Analytical Methods for Oseltamivir Impurity Detection: A Comparative Guide

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Compound of Interest

Compound Name: *Oseltamivir impurity A*

Cat. No.: *B12291393*

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The accurate detection and quantification of impurities in Oseltamivir, a critical antiviral medication, is paramount for ensuring its safety and efficacy. This guide provides a comparative analysis of various analytical methods employed for the detection of Oseltamivir impurities, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.

Overview of Analytical Techniques

Several analytical methods have been developed and validated for the identification and quantification of impurities in Oseltamivir phosphate. The most prominent among these are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), Chiral HPLC for enantiomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity, and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations in terms of sensitivity, resolution, and speed.

Key Performance Metrics

The following tables summarize the key performance metrics of different analytical methods for the detection of Oseltamivir and its impurities, based on published data.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Parameter	Method 1[1][2]	Method 2[3]	Method 3[4]	Method 4
Column	C18	Kromasil C18 (250 mm x 4.6 mm, 5 µm)	Purospher STAR® RP-18e	X terra C18 (150 mm x 4.6 mm)
Mobile Phase	30% Acetonitrile and 70% 0.05 M Bicarbonate buffer (pH 10)	Acetonitrile and Triethylamine (gradient)	Methanol - 0.02 mol/L Phosphate buffer (pH 5, 50:50 v/v)	0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v)
Flow Rate	1 mL/min	1.0 mL/min	-	1.0 mL/min
Detection (UV)	220 nm and 254 nm	215 nm	-	237 nm
LOD	2.2 ng (at 220 nm), 4.2 ng (at 254 nm)	-	0.0162 µg/mL	2.98 µg/mL
LOQ	-	-	0.0491 µg/mL	9.98 µg/mL
Linearity Range	-	70-130 µg/mL	-	-
Recovery	-	-	-	99.79% to 101.30%

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Parameter	Method 1[5][6][7]
Impurity	Enantiomeric impurity (3S, 4S, 5R)
Column	Chiralpak IC-3
Mobile Phase	n-hexane, methanol, isopropyl alcohol, and diethyl amine (85:10:5:0.2, v/v/v/v)
Flow Rate	0.6 mL/min
Detection (UV)	225 nm
LOD	0.005% w/w
LOQ	0.035% w/w
Linearity Range	0.035–0.300% w/w
Recovery	91% to 94%

Ultra-Performance Liquid Chromatography (UPLC)

Parameter	Method 1	Method 2[8]
Column	Phenomenex Kinetex 2.6 µm C18 100 A	UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase	85% Potassium hydrogen phosphate - Methanol (80:20, v/v), pH 3.5	Methanol and Ammonium acetate solution (40 mM), pH 4 (61.5:38.5 v/v)
Flow Rate	1 mL/min	0.25 mL/min
Detection (UV)	207 nm	220 nm
Linearity Range	6-14 µg/mL	-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Parameter	Method 1 (Genotoxic Impurity)[9]	Method 2 (in human plasma)[10]	Method 3 (in human plasma)[11]
Technique	LC-MS	HPLC-MS/MS	UPLC-MS/MS
Column	DEVELOASIL ODS- UG-5 (C18, 50 mm x 3.0 mm, 5.0 µm)	-	Chromatopack C18 (50 x 3.0 mm, 3.0 µm)
Flow Rate	1.5 mL/min	-	0.600 mL/min
Detection	Mass Spectrometer (Single Quad)	Tandem Mass Spectrometry	Triple-Quadrupole Tandem Mass Spectrometer
LOD	-	0.08 ng/mL	-
LOQ	-	0.30 ng/mL	0.92 ng/mL (Oseltamivir Phosphate), 5.22 ng/mL (Oseltamivir Carboxylate)
Linearity Range	-	0.3-200 ng/mL	0.92-745.98 ng/mL (Oseltamivir Phosphate), 5.22- 497.49 ng/mL (Oseltamivir Carboxylate)
Recovery	-	≥89%	68.72% (Oseltamivir Phosphate), 70.66% (Oseltamivir Carboxylate)

Capillary Electrophoresis (CE)

Parameter	Method 1[12][13]
Technique	Capillary Zone Electrophoresis
Capillary	Fused silica (60.2 cm total length, 10.0 cm effective length, 75 µm i.d.)
Buffer	50 mM Sodium phosphate, pH 6.3
Voltage	-15 kV
Detection (UV)	226 nm
LOD	0.97 µg/mL
LOQ	3.24 µg/mL
Recovery	98.64% to 100.26%

Detailed Experimental Protocols

HPLC-UV Method for General Impurities[1][2]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of 30% acetonitrile and 70% 0.05 M bicarbonate buffer, adjusted to a pH of 10.
- Flow Rate: 1 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 2 µL.
- Detection: UV absorbance at 220 nm and 254 nm.

Chiral HPLC Method for Enantiomeric Impurity[6][7][8]

- Chromatographic System: A chiral HPLC system with a UV detector.

- Column: Chiralpak IC-3.
- Mobile Phase: A mixture of n-hexane, methanol, isopropyl alcohol, and diethyl amine in a ratio of 85:10:5:0.2 (v/v/v/v).
- Flow Rate: 0.6 mL/min.
- Detection: UV absorbance at 225 nm.
- Sample Preparation: A solvent extraction method may be employed to remove phosphate salt from the drug substance to prevent column clogging.

UPLC Method for Oseltamivir and its Degradation Products[9]

- Chromatographic System: An Ultra-Performance Liquid Chromatography system with a UV detector.
- Column: Phenomenex Kinetex 2.6 μ m C18 100 A.
- Mobile Phase: A mobile phase consisting of 85% potassium hydrogen phosphate and methanol (80:20, v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
- Flow Rate: 1 mL/min.
- Detection: UV detection at 207 nm.

LC-MS Method for Genotoxic Impurity (Oseltamivir Phosphate Related Compound-A)[11]

- Chromatographic System: A liquid chromatograph coupled with a single quadrupole mass spectrometer.
- Column: DEVELOSIL ODS-UG-5 (C18, 50 mm \times 3.0 mm, 5.0 μ m).
- Column Temperature: 40°C.
- Flow Rate: 1.5 mL/min.

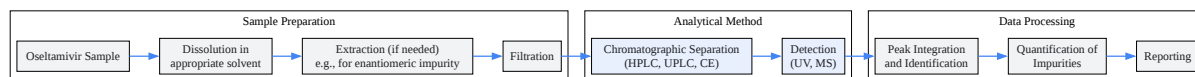
- Injection Volume: 10 μ L.
- Detection Wavelength (PDA): 215 nm.
- Diluent: HPLC grade water.

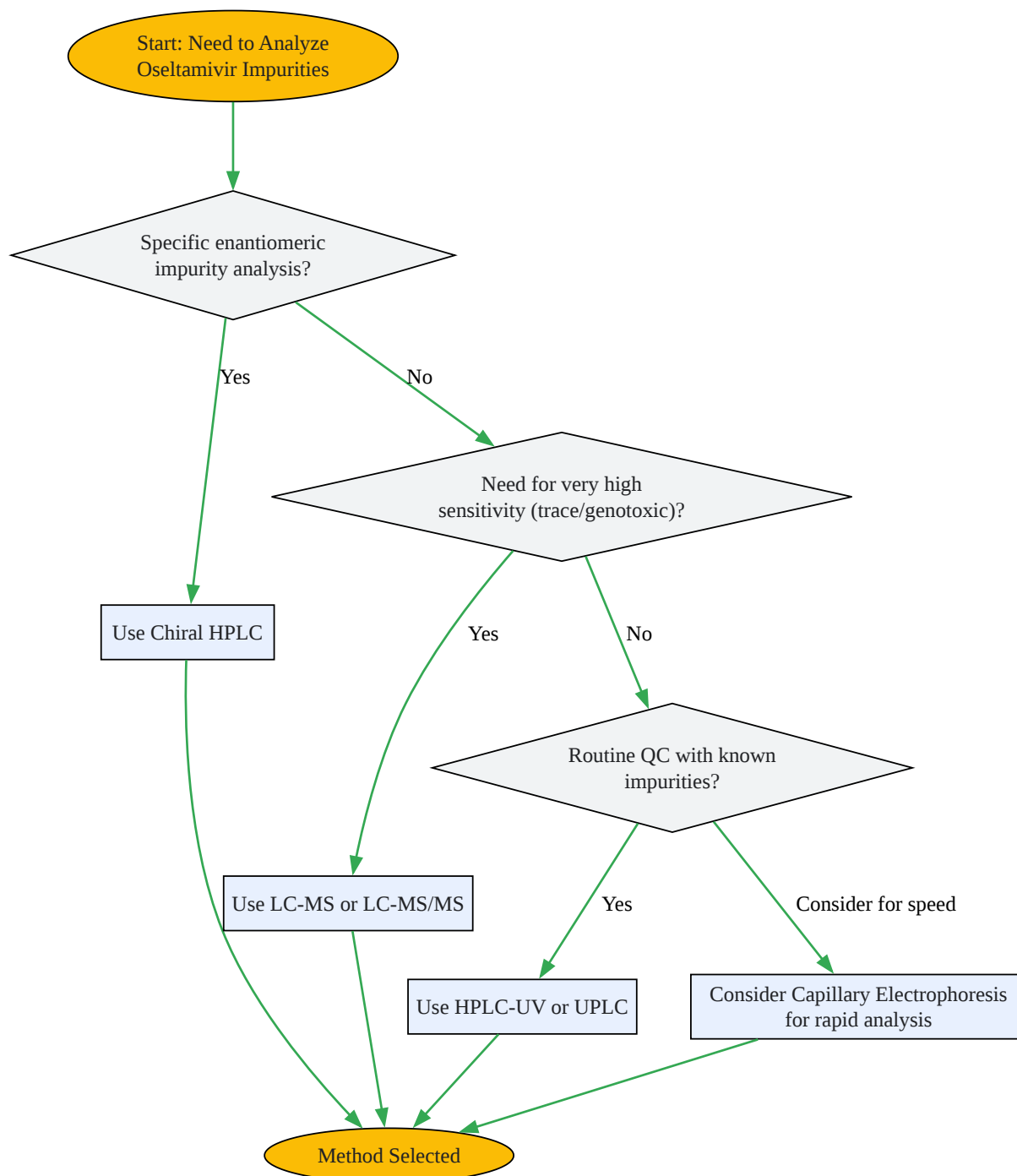
Capillary Electrophoresis Method[14][15]

- System: A capillary electrophoresis instrument with a UV detector.
- Capillary: Fused silica capillary with a total length of 60.2 cm, an effective length of 10.0 cm, and an internal diameter of 75 μ m.
- Electrophoretic Buffer: 50 mM sodium phosphate buffer at pH 6.3.
- Applied Potential: -15 kV.
- Temperature: 25°C.
- Injection Mode: Short end injection.
- Detection: Direct UV detection at 226 nm.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the analysis of Oseltamivir impurities and a logical relationship for selecting an appropriate analytical method.





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